Methyl indoline-2-carboxylate
Description
Overview of Indoline (B122111) Derivatives in Chemical Research
Indoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to modern synthetic chemistry. bohrium.com Their structural framework is a recurring motif in a wide array of alkaloid natural products, pharmaceutical molecules, and functional materials. bohrium.com The versatility of the indoline core allows for extensive functionalization, leading to a diverse range of biological activities. Researchers have successfully synthesized indoline derivatives with potent antioxidant and anti-inflammatory properties. acs.org The development of novel synthetic methodologies, such as the dearomative annulation of N-acylindoles, has further expanded the accessibility and application of these compounds in organic synthesis. bohrium.com
Significance of Chiral Indoline Scaffolds
The introduction of chirality into the indoline framework adds a crucial dimension to its chemical and biological properties. Chiral indolines, particularly those with stereocenters at the C2 and C3 positions, are vital subunits in numerous drugs and bioactive compounds. acs.orgnih.gov The enantioselective synthesis of these scaffolds is a key area of research, with methods like copper-catalyzed intramolecular alkene hydroamination providing routes to enantiomerically enriched 2-methylindolines. acs.orgnih.gov The ability to control the stereochemistry of the indoline ring is paramount in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological activities. The development of catalytic asymmetric methods to construct these chiral frameworks is a significant focus, aiming to produce optically pure compounds for various applications. oaepublish.com
Historical Context of Methyl Indoline-2-carboxylate Research
The study of indoline-2-carboxylic acid and its esters, including the methyl ester, is closely linked to the broader history of indole (B1671886) chemistry, which dates back to the 19th century. pcbiochemres.com While early research focused on the parent indole structure, the exploration of its reduced form, indoline, and its derivatives gained momentum with the increasing interest in their potential as building blocks for complex molecules. researchgate.net Syntheses of indoline-2-carboxylic acid have been developed, often involving the reduction of the corresponding indole-2-carboxylic acid. researchgate.netsioc-journal.cn The development of methods to obtain enantiomerically pure forms of these compounds, such as (S)-indoline-2-carboxylic acid, has been a significant advancement, often utilizing chiral pool synthesis or resolution techniques. researchgate.netresearchgate.net The methyl ester, this compound, serves as a key intermediate in these synthetic pathways and in the preparation of more complex derivatives. acs.org
Distinguishing Features of Indoline-2-carboxylates versus Indole-2-carboxylates
The chemical behavior and synthetic applications of indoline-2-carboxylates are markedly different from their unsaturated counterparts, indole-2-carboxylates. These differences are rooted in their fundamental structural variations.
Saturation and Aromaticity Differences
The primary distinction lies in the five-membered ring. In indole-2-carboxylates, this ring is a pyrrole (B145914), which contributes to a 10-π electron aromatic system, rendering the entire bicyclic structure aromatic. libretexts.org This aromaticity confers significant stability. Conversely, the five-membered ring in indoline-2-carboxylates is a saturated pyrrolidine (B122466) ring. wikipedia.org The absence of the C2-C3 double bond disrupts the aromatic system of the pyrrole portion, resulting in a non-aromatic heterocyclic ring fused to an aromatic benzene (B151609) ring. This difference in aromaticity profoundly influences their reactivity. Indoles typically undergo electrophilic substitution, with the C3 position being the most reactive. wikipedia.org
Chirality and Stereochemical Control
The saturation of the pyrrolidine ring in indoline-2-carboxylates introduces a stereocenter at the C2 position. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-methyl indoline-2-carboxylate. sigmaaldrich.com The synthesis and separation of these enantiomers are crucial for applications where specific stereochemistry is required, such as in the development of chiral drugs. acs.org In contrast, indole-2-carboxylates are planar and achiral at the C2 position due to the sp2 hybridization of the carbon atoms in the aromatic pyrrole ring. The challenge in working with indoline-2-carboxylates often lies in the stereoselective synthesis or resolution to obtain a single enantiomer. sioc-journal.cn
Regioselectivity in Functionalization
The differing electronic properties of indoles and indolines dictate the regioselectivity of their reactions. In indoles, the electron-rich pyrrole ring directs electrophilic attack primarily to the C3 position. matanginicollege.ac.in Functionalization of the benzene ring is also possible but often requires specific directing groups or harsher conditions. acs.orgnih.gov For indolines, the reactivity pattern changes. The nitrogen atom is more amine-like, and functionalization can readily occur on the nitrogen. The benzene ring can also be functionalized, and the positions on the pyrrolidine ring (C2 and C3) can be substituted through various synthetic strategies. rsc.org The regioselective functionalization of the benzene ring of indolines, for example at the C7 position, can be achieved under specific reaction conditions. rsc.org
Interactive Data Table: Comparison of Indoline-2-carboxylate and Indole-2-carboxylate (B1230498)
| Feature | This compound | Methyl Indole-2-carboxylate |
| Five-membered Ring | Saturated (Pyrrolidine) | Unsaturated (Pyrrole) |
| Aromaticity | Benzene ring is aromatic; pyrrolidine ring is not. | Entire bicyclic system is aromatic. |
| Chirality at C2 | Chiral center present. | Achiral (sp2 hybridized carbon). |
| Reactivity | Amine-like reactivity at nitrogen; functionalization on both rings. | Electrophilic substitution, primarily at C3. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383299 | |
| Record name | methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59040-84-5, 96056-64-3 | |
| Record name | Methyl indoline-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |
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Synthetic Methodologies for Methyl Indoline 2 Carboxylate
Synthesis of Racemic Indoline-2-carboxylic Acid Methyl Ester
The preparation of racemic methyl indoline-2-carboxylate can be achieved through two primary strategies: the direct esterification of indoline-2-carboxylic acid or the reduction of the corresponding indole (B1671886) derivative.
Esterification of Racemic Indoline-2-carboxylic Acid with Thionyl Chloride and Methanol (B129727)
A straightforward method for synthesizing the racemic methyl ester is the Fischer esterification of racemic indoline-2-carboxylic acid. This reaction is typically carried out using methanol as both the solvent and the reactant, with thionyl chloride (SOCl₂) as the acid catalyst. The thionyl chloride reacts with methanol in situ to generate anhydrous HCl, which protonates the carboxylic acid, facilitating nucleophilic attack by methanol.
In a typical procedure, racemic indoline-2-carboxylic acid is dissolved in methanol, and thionyl chloride is added slowly to the solution. google.com The amount of methanol and thionyl chloride used is generally in excess relative to the carboxylic acid, with equivalents ranging from 1 to 30 for methanol and 1 to 2 for thionyl chloride. google.com This method is effective for converting the carboxylic acid to its corresponding methyl ester. google.commasterorganicchemistry.com
Reaction Conditions for Esterification
| Starting Material | Reagents | Key Parameters | Product |
| Racemic indoline-2-carboxylic acid | Methanol, Thionyl chloride (SOCl₂) | Slow addition of SOCl₂; Excess reagents google.com | Racemic this compound google.com |
Reduction of Indole-2-carboxylic Acid Derivatives
An alternative route to racemic this compound involves the reduction of the aromatic pyrrole (B145914) ring of an indole-2-carboxylic acid derivative. This approach can utilize various reducing agents and conditions.
Catalytic hydrogenation is a common method for the reduction of indoles to indolines. However, the hydrogenation of the indole nucleus can be challenging due to its resonance-stabilized aromaticity. nih.gov The process often requires specific catalysts and conditions to achieve selective reduction of the pyrrole ring without affecting other functional groups. For instance, the hydrogenation of unprotected indoles can be catalyzed by a Platinum on carbon (Pt/C) catalyst in the presence of a Brønsted acid like p-toluenesulfonic acid, using water as a solvent under moderate hydrogen pressure. nih.gov However, substrates with electron-withdrawing groups, such as ethyl indole-2-carboxylate (B1230498), have shown deactivation under certain catalytic systems. nih.gov Other research has shown that some iridium-based catalysts are ineffective for the hydrogenation of methyl 1H-indole-2-carboxylate. chinesechemsoc.org
Catalytic Hydrogenation Overview
| Catalyst System | Substrate | Conditions | Outcome |
| Pt/C, p-toluenesulfonic acid | Unprotected Indoles | H₂, Room Temperature, Water nih.gov | Corresponding Indolines in excellent yields nih.gov |
| Pt/C, p-toluenesulfonic acid | Ethyl indole-2-carboxylate | H₂, Room Temperature, Water nih.gov | Substrate completely deactivated nih.gov |
| Ir/bisphosphine-thiourea | Methyl 1H-indole-2-carboxylate | H₂, 70 °C, 72 h | No reaction observed chinesechemsoc.org |
A classical method for the reduction of indole-2-carboxylic acid esters involves the use of metallic tin and dry hydrogen chloride gas. This method, described by Corey et al., was used to reduce ethyl indole-2-carboxylate to the corresponding indoline (B122111) ester. google.comgoogle.com The reaction is typically performed in ethanol within a high-pressure sealed bomb over an extended period. google.comgoogle.com A significant characteristic of this process is the initial formation of a tin complex with the indoline-2-carboxylic acid ester. google.comgoogle.com This complex is isolated and then treated with anhydrous ammonia to release the free ester. google.com This multi-step workup is a notable drawback of the process for both laboratory and commercial applications. google.com Early attempts at indole reduction with Sn/HCl were also reported to lead to polymerization. stackexchange.com
Hydrazine hydrate (N₂H₄·H₂O) can also be employed as a reducing agent, often in the presence of a catalyst. For instance, indole-2-carboxylic acid can be synthesized by reducing a precursor with hydrazine hydrate in the presence of an iron catalyst. google.comgoogle.com While this specific application is for the synthesis of the carboxylic acid, the use of hydrazine hydrate as a reducing agent for the indole nucleus is established. It has been used in reactions with indole-2-carboxylic acid ethyl ester to form the corresponding acid hydrazide. researchgate.net
Asymmetric Synthesis Approaches to this compound
The synthesis of enantiomerically pure this compound is of significant interest, as these chiral building blocks are used in the production of pharmaceuticals.
One prominent method for obtaining the enantiopure ester is through the enzymatic resolution of the racemic mixture. google.comresearchgate.net In this process, racemic this compound is subjected to a hydrolytic enzyme, such as Savinase, Alcalase, or Novozym 243. google.com The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-form) into the corresponding carboxylic acid, leaving the desired, unreacted enantiomer (e.g., the (S)-methyl ester) in high optical purity. google.com For example, using this method, (S)-indoline-2-carboxylic acid methyl ester has been obtained with a yield of 47.0% and an optical purity of 99.3% e.e. google.com
Another approach is the resolution of racemic indoline-2-carboxylic acid using a chiral amine, such as (R)-α-methylbenzylamine, followed by esterification of the resolved acid. google.com
Chiral pool synthesis offers an alternative route. For example, (S)-indoline-2-carboxylic acid has been synthesized from L-phenylalanine, a readily available chiral starting material. researchgate.netresearchgate.net The resulting enantiopure acid can then be esterified to yield the desired methyl ester. Catalytic asymmetric hydrogenation of indole-2-carboxylic acid is also a potential, though challenging, route to the chiral indoline core structure. researchgate.net
Asymmetric Synthesis Methods
| Method | Strategy | Example |
| Enzymatic Resolution | Selective hydrolysis of one enantiomer from the racemic methyl ester using a hydrolytic enzyme. google.com | Racemic this compound is treated with Savinase to yield (S)-methyl indoline-2-carboxylate. google.com |
| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. researchgate.netresearchgate.net | L-phenylalanine is used as the chiral precursor to synthesize (S)-indoline-2-carboxylic acid. researchgate.netresearchgate.net |
| Classical Resolution | Separation of enantiomers of the carboxylic acid using a chiral resolving agent, followed by esterification. researchgate.netgoogle.com | Racemic indoline-2-carboxylic acid is resolved with (R)-α-methylbenzylamine. google.com |
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture of this compound or its precursor, indoline-2-carboxylic acid, into its constituent enantiomers.
A classical method for resolving racemic carboxylic acids, such as N-acetyl-indoline-2-carboxylic acid, involves reacting the acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated. For instance, the resolution of N-acetyl-indoline-2-carboxylic acid has been achieved using chiral amines like (+)-(1S,2R)-Norephedrine and (-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol. googleapis.com The choice of resolving agent and solvent is crucial for efficient crystallization of one diastereomer.
The general principle involves dissolving the racemic acid and the chiral amine in a suitable solvent, often an alcohol like ethanol or methanol. googleapis.com The solution is then heated to ensure complete dissolution, followed by a controlled cooling process to induce the crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.
Table 1: Examples of Resolving Agents for N-acetyl-indoline-2-carboxylic acid
| Resolving Agent | Target Diastereomeric Salt | Enantiomeric Excess (e.e.) |
|---|---|---|
| (-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | (S)-N-acetyl-indoline-2-carboxylic acid salt | 95.9% |
| (+)-(1S,2R)-Norephedrine | (R)-N-acetyl-indoline-2-carboxylic acid salt | 95.5% |
Data sourced from patent literature describing the resolution process. googleapis.com
Fractional crystallization is the core technique used to separate the diastereomeric salts formed in the previous step. googleapis.com Because diastereomers have different solubility profiles, one salt will preferentially crystallize from the solution under specific conditions.
The process involves carefully controlling parameters such as temperature, concentration, and solvent system to maximize the yield and purity of the desired diastereomer. For example, after forming the diastereomeric salt of (S)-N-acetyl-indoline-2-carboxylic acid with (-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol in absolute ethanol, spontaneous crystallization can occur. The mixture is stirred at an elevated temperature and then slowly cooled to induce precipitation. The solid salt is then isolated by filtration. googleapis.com A single crystallization can achieve high enantiomeric excess (e.g., >95% e.e.). googleapis.com If necessary, the isolated salt can be recrystallized to further enhance its enantiomeric purity. Once the diastereomerically pure salt is obtained, the chiral amine is removed by treatment with an acid, liberating the enantiomerically pure carboxylic acid, which can then be esterified to yield methyl (S)-indoline-2-carboxylate.
Enzymatic resolution offers a highly selective method for obtaining enantiopure compounds. For this compound, this is typically achieved through kinetic resolution, where an enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. google.comgoogle.com
Hydrolytic enzymes, particularly proteases like Savinase and Alcalase, have proven effective for this purpose. google.comgoogle.com In this process, the racemic this compound is treated with the enzyme in an aqueous buffer. The enzyme, being chiral, preferentially recognizes and hydrolyzes one enantiomer (e.g., the (R)-ester) into the corresponding carboxylic acid ((R)-indoline-2-carboxylic acid). The desired (S)-methyl indoline-2-carboxylate remains unreacted and can be separated from the hydrolyzed acid due to their different solubilities in organic and aqueous phases. This method can produce the target ester with very high optical purity. google.com
Table 2: Enzymatic Resolution of Racemic this compound using Savinase
| Target Product | Yield | Optical Purity (% e.e.) |
|---|---|---|
| (S)-indoline-2-carboxylic acid methyl ester | 47.0% | 99.3% |
Data reflects the outcome after a five-hour reaction, where the enzyme selectively hydrolyzes the (R)-enantiomer. google.com
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a powerful and atom-economical method for directly synthesizing chiral molecules. In the context of this compound, this involves the enantioselective hydrogenation of the aromatic precursor, methyl 1H-indole-2-carboxylate. chinesechemsoc.orgchinesechemsoc.org
The success of asymmetric hydrogenation hinges on the catalyst system, which typically consists of a transition metal complexed with a chiral ligand. Metals such as Rhodium, Ruthenium, and Iridium are commonly employed. chinesechemsoc.orgnih.gov The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogen addition to one face of the substrate, thereby inducing enantioselectivity.
Ligand design is a critical aspect of catalyst development. Chiral phosphine ligands, such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have been widely used. researchgate.net More advanced ligands, like the bisphosphine-thiourea ligand ZhaoPhos, have also been developed, incorporating functionalities that can engage in secondary interactions (e.g., hydrogen bonding) with the substrate to enhance stereocontrol. For the hydrogenation of unprotected indoles, catalyst systems often require a Brønsted acid co-catalyst to activate the substrate. researchgate.net However, some catalyst systems have been found to be ineffective for methyl 1H-indole-2-carboxylate, with studies reporting no reaction under certain conditions, highlighting the challenging nature of this specific substrate. chinesechemsoc.orgchinesechemsoc.org
Optimizing the enantioselectivity and yield of the hydrogenation reaction involves fine-tuning various parameters. The choice of solvent can significantly impact both conversion and enantiomeric excess (ee). For example, in the Rh-catalyzed hydrogenation of 2-methylindole, dichloromethane was found to be a superior solvent.
The addition of an acid activator is often crucial for the hydrogenation of electron-rich heteroaromatics like indoles. researchgate.net Strong Brønsted acids, such as HCl or methanesulfonic acid, protonate the indole to form a more reactive iminium ion intermediate, which is more susceptible to hydrogenation. chinesechemsoc.org The concentration of the acid and the catalyst loading are key variables that must be optimized to achieve full conversion and high enantioselectivity. While high enantioselectivities (up to 99% ee) have been achieved for various substituted indoles, the presence of the carboxylate group at the 2-position in methyl 1H-indole-2-carboxylate appears to inhibit the reaction in some reported catalytic systems, leading to no product formation. chinesechemsoc.orgchinesechemsoc.org This indicates that specific catalyst designs are required to overcome the deactivating or inhibiting effects of this particular substituent.
Chiral Pool Synthesis Strategies
Chiral pool synthesis represents a powerful strategy for the enantioselective synthesis of this compound, leveraging readily available chiral starting materials to impart stereochemistry to the final product.
L-phenylalanine is a prominent chiral precursor for the synthesis of (S)-indoline-2-carboxylic acid and its methyl ester. This approach capitalizes on the inherent stereochemistry of the amino acid to produce the desired enantiomer of the target molecule with high optical purity. A key transformation in this strategy is the intramolecular amination of a suitably functionalized phenylalanine derivative.
A notable method for the synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine involves an intramolecular nitro amination reaction. This process typically begins with the nitration of L-phenylalanine to introduce a nitro group onto the aromatic ring. The subsequent intramolecular cyclization, where the amino group attacks the ortho-position relative to the nitro group, proceeds with high stereospecificity. This method has been shown to produce (S)-6-nitro-indoline-2-carboxylic acid in good yield and with excellent enantiomeric excess (ee). The nitro group can then be removed in a subsequent step to afford the target (S)-indoline-2-carboxylic acid.
| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |
| Nitration | L-phenylalanine, Urea nitrate (UN)/H2SO4 | 2,4-dinitro-L-phenylalanine | 75.7% (one-pot) | Not reported |
| Intramolecular Nitro Amination | 2,4-dinitro-L-phenylalanine | (S)-6-nitro-indoline-2-carboxylic acid | 65.7% | >99.5% |
| Reduction/Denitration | (S)-6-nitro-indoline-2-carboxylic acid | (S)-indoline-2-carboxylic acid | 85.9% | High |
Novel Synthetic Routes for Indole-2-carboxylate Precursors
The synthesis of this compound often proceeds via the reduction of its corresponding indole precursor, methyl indole-2-carboxylate. Therefore, novel synthetic routes to these indole-2-carboxylate precursors are of significant interest.
Sequential Coupling and Cyclization Reactions (e.g., Aryl Halides and Methyl Propiolate)
A powerful and versatile approach to the synthesis of indole-2-carboxylate precursors involves a tandem or sequential process of a cross-coupling reaction followed by a cyclization. One common example is the Sonogashira coupling of an ortho-haloaniline with an alkyne, such as methyl propiolate, followed by an intramolecular cyclization to form the indole ring.
In this sequence, a palladium catalyst is typically employed for the Sonogashira coupling, which forms a carbon-carbon bond between the aryl halide and the alkyne. The resulting ortho-alkynyl aniline intermediate can then undergo cyclization, often promoted by a copper co-catalyst or by adjusting the reaction conditions, to yield the desired methyl indole-2-carboxylate. This method offers the advantage of constructing the indole core and introducing the C2-ester functionality in a convergent manner.
| Reactants | Catalyst System | Product |
| o-Iodoaniline and Methyl Propiolate | Pd(OAc)2/Xphos, Et3N | Methyl indole-2-carboxylate |
| o-Bromoaniline and Methyl Propiolate | PdCl2(PPh3)2/CuI, Base | Methyl indole-2-carboxylate |
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. This method provides a direct route to the indole-2-carboxylate scaffold.
The synthesis begins with the preparation of a 3-aryl-2-azido-propenoic ester, typically from an aromatic aldehyde and an azidoacetate derivative. The subsequent thermolysis of this intermediate is believed to proceed through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indole ring. While the exact mechanism is still a subject of investigation, azirine intermediates have been isolated in some cases. The Hemetsberger-Knittel synthesis is known for its good yields, generally above 70%, although the stability of the azido starting material can be a concern.
| Starting Material | Reaction Condition | Product | Typical Yield |
| 3-Aryl-2-azido-propenoic ester | Thermolysis | Indole-2-carboxylic ester | >70% |
Fischer Indole Synthesis Modifications
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, traditionally produces indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org While the classical approach is robust, modifications have been developed to broaden its scope and improve efficiency for synthesizing specific targets like indole-2-carboxylates. These derivatives are crucial intermediates for various biologically active molecules. mdpi.com
One significant modification involves the use of alternative precursors to the typical aldehyde or ketone component. For instance, a novel procedure utilizes β-nitroacrylates as synthons for the α-ketoester moiety typically required for indole-2-carboxylate synthesis. mdpi.com This method proceeds in two main steps: the formation of arylhydrazones from the reaction of β-nitroacrylates and arylhydrazines, followed by an acid-catalyzed indolization to furnish the desired alkyl indole-2-carboxylates. mdpi.com A variety of acidic conditions can be employed for the final cyclization step, including polyphosphoric acid (PPA), zinc chloride in acetic acid (ZnCl₂/AcOH), and p-toluenesulfonic acid in ethanol (p-TsOH/EtOH), with the latter showing particular effectiveness. mdpi.com This approach offers the advantage of avoiding wasteful aqueous work-ups, contributing to a more sustainable process. mdpi.com
Another common application of the Fischer indolization for this class of compounds involves the condensation of aryl hydrazines with ethyl pyruvate to form the corresponding hydrazones. nih.gov These intermediates are then subjected to Fischer indolization conditions to yield substituted-1H-indole-2-carboxylic acid ethyl esters. nih.gov The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com Furthermore, recent advancements have explored environmentally friendly mechanochemical protocols using solid acid catalysts like oxalic acid, which can promote the reaction under solvent-free conditions. rsc.org
A palladium-catalyzed variation, known as the Buchwald modification, also expands the utility of the Fischer synthesis. This method involves the cross-coupling of aryl bromides with hydrazones, which then undergo the characteristic cyclization. wikipedia.org This supports the intermediacy of hydrazones in the classical pathway and allows for the synthesis of N-arylhydrazones that can react with other ketones, broadening the range of accessible indole derivatives. wikipedia.org
Table 1: Comparison of Catalysts in Fischer Indole Synthesis for Indole-2-Carboxylates
| Catalyst System | Precursors | Key Features | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid/Ethanol | β-Nitroacrylates and Arylhydrazines | Effective for indolization of hydrazone tautomers. | mdpi.com |
| Polyphosphoric acid (PPA) | Arylhydrazones | Commonly used strong acid catalyst for cyclization. | wikipedia.orgmdpi.com |
| Zinc Chloride (ZnCl₂) | Arylhydrazones | Lewis acid catalyst useful for the reaction. | wikipedia.orgmdpi.com |
| Oxalic acid / Dimethylurea | Arylhydrazines and Carbonyl compounds | Eco-friendly, solvent-free mechanochemical protocol. | rsc.org |
| Palladium Acetate (Pd(OAc)₂) | Aryl bromides and Hydrazones | Buchwald modification involving cross-coupling. | wikipedia.org |
Microwave-Assisted Synthesis in Ionic Liquids
The integration of microwave irradiation with ionic liquids as reaction media represents a significant advancement in green chemistry, offering enhanced reaction rates, improved yields, and simplified workup procedures for the synthesis of indole derivatives. researchgate.netscielo.br This synergistic approach is particularly effective for the synthesis of indole-2-carboxylic acid esters. researchgate.netscielo.br
An improved and rapid methodology involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation. researchgate.netscielo.br The ionic liquid 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) has been successfully used in this context. researchgate.netscielo.br The reaction proceeds efficiently at a low temperature of 50°C and with a microwave power of 100 W, leading to excellent yields of the desired ester products in a short conversion period. researchgate.netscielo.br Due to their ionic nature, ionic liquids couple effectively with microwave energy, leading to rapid and uniform heating of the reaction mixture. scielo.brscielo.org.mx
The advantages of this microwave-assisted synthesis in ionic liquids are numerous. It significantly reduces reaction times compared to conventional heating methods. scielo.br For instance, a 60-mmol-scale synthesis using this protocol can achieve an 88% yield. scielo.br The methodology is also praised for its mild reaction conditions, high product yields, and straightforward workup. researchgate.net Furthermore, the process is amenable to scaling up to produce over 10-gram quantities, demonstrating its practical utility. scielo.br The use of ionic liquids also circumvents the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry. researchgate.net
Table 2: Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters
| Reactants | Ionic Liquid | Microwave Conditions | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| 2-halo aryl aldehydes/ketones, Ethyl isocyanoacetate | 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) | 100 W, 50°C | Excellent | High yield, short reaction time, mild conditions, easy workup. | researchgate.netscielo.br |
Chemical Reactivity and Derivatization of Methyl Indoline 2 Carboxylate
Ester Hydrolysis to Indoline-2-carboxylic Acid
The conversion of methyl indoline-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation, achievable under acidic, basic, or enzymatic conditions. This hydrolysis is often a critical step in the synthesis of pharmaceutical compounds where the free carboxylic acid is required.
Acid-catalyzed hydrolysis of this compound to indoline-2-carboxylic acid is a standard procedure in organic synthesis. This reaction is typically performed by heating the ester in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates nucleophilic attack by a water molecule. This is the reverse of the Fischer esterification process, where an alcohol and a carboxylic acid react under acidic conditions to form an ester. mdpi.com
Alkaline hydrolysis, or saponification, is a widely used method for converting this compound into indoline-2-carboxylic acid. This irreversible reaction is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a solvent mixture, such as methanol (B129727)/water or ethanol/water. mdpi.comclockss.orggoogle.com The reaction proceeds through the nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup step to yield the final indoline-2-carboxylic acid. mdpi.com For instance, related indole-2-carboxylate (B1230498) esters have been effectively hydrolyzed by stirring with NaOH in a methanol and water solution at elevated temperatures. mdpi.com Similarly, the hydrolysis of an ethyl ester derivative was achieved by refluxing with potassium hydroxide in ethanol. google.com
Table 1: Basic Hydrolysis Conditions for Indoline (B122111)/Indole-2-Carboxylates
| Base | Solvent System | Conditions | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water | Stirring at 80 °C | mdpi.com |
| Potassium Hydroxide (KOH) | Ethanol | Reflux | google.com |
| Lithium Hydroxide (LiOH) | Dimethoxyethane/Water | Heating (Δ) | clockss.org |
Enzymatic hydrolysis offers a powerful method for the kinetic resolution of racemic mixtures of this compound, yielding enantiomerically pure products. researchgate.netgoogle.com This technique leverages the stereoselectivity of certain hydrolytic enzymes, most notably lipases, which preferentially catalyze the hydrolysis of one enantiomer over the other. researchgate.netprepchem.com In a typical process, a racemic mixture of this compound is treated with an enzyme like Savinase, Alcalase, or lipase (B570770) from Candida antarctica (Chirazyme L-2). researchgate.netgoogle.com The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-form) into the corresponding (R)-indoline-2-carboxylic acid. google.com This leaves the other enantiomer (e.g., (S)-methyl indoline-2-carboxylate) unreacted and in high optical purity. researchgate.netgoogle.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by standard chemical methods. This approach is highly valued for producing chiral building blocks essential for asymmetric synthesis. researchgate.net
Table 2: Enzymes for Enantioselective Hydrolysis
| Enzyme | Selectively Hydrolyzed Product | Recovered Unreacted Ester | Reference |
|---|---|---|---|
| Lipase (Steapsin) | (R)-Indoline-2-carboxylic acid | (S)-Amyl-indoline-2-carboxylate | prepchem.com |
| Chirazyme L-2 (Lipase) | (S)-N-Boc-indoline-2-carboxylic acid | (R)-N-Boc-indoline-2-carboxylic acid methyl ester | researchgate.net |
| Savinase, Alcalase, Novozym 243 | (R)-Indoline-2-carboxylic acid | (S)-Indoline-2-carboxylic acid methyl ester | google.com |
Transformations to Other Indole (B1671886)/Indoline Systems
The indoline core of this compound can be chemically modified to generate a variety of other important heterocyclic systems. Key transformations include dehydrogenation to form aromatic indoles and electrophilic substitution reactions like nitration on the benzene (B151609) ring.
The conversion of the indoline scaffold to the corresponding aromatic indole system is an oxidative process known as dehydrogenation or aromatization. This transformation is synthetically useful as it provides access to the indole-2-carboxylate framework, a common motif in bioactive molecules. researchgate.net This reaction is typically accomplished using chemical oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) have proven effective for this purpose. researchgate.netresearchgate.net For example, a methyl 6-nitroindoline-2-carboxylate derivative was successfully dehydrogenated to methyl 6-nitroindole-2-carboxylate using DDQ. researchgate.netresearchgate.net In another instance, MnO₂ in toluene (B28343) was used to facilitate the dehydrogenation of a related N-acetylated indoline. researchgate.net
Table 3: Dehydrogenation of Indoline-2-Carboxylate Derivatives
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 6-nitroindoline-2-carboxylate | DDQ | Methyl 6-nitroindole-2-carboxylate | researchgate.netresearchgate.net |
| Methyl 1-acetyl-5-nitroindoline-2-carboxylate | MnO₂ | Methyl 1-acetyl-5-nitroindole-2-carboxylate | researchgate.net |
Nitration of this compound involves an electrophilic aromatic substitution on the benzene portion of the molecule. The position of the incoming nitro (-NO₂) group is dictated by the directing effects of the substituents on the ring and the reaction conditions. The secondary amine of the indoline ring is a strong activating group and an ortho-, para-director. However, to control the reaction and prevent unwanted side reactions, the nitrogen is often protected, for example, as an N-acetyl group. This N-acetyl group moderates the ring's activation.
Research has shown that the regioselectivity of nitration can be controlled. For instance, the nitration of indoline-2-carboxylic acid itself can lead to 6-nitroindoline-2-carboxylic acid. researchgate.netresearchgate.net In contrast, when the nitrogen is protected as an acetyl group, as in methyl 1-acetylindoline-2-carboxylate, nitration can yield the 5-nitro derivative. researchgate.net The choice of nitrating agent and reaction conditions is crucial for achieving high regioselectivity and avoiding the formation of product mixtures. researchgate.netresearchgate.net
Table 4: Regioselectivity in the Nitration of Indoline-2-Carboxylic Acid Derivatives
| Substrate | Nitrating Conditions | Major Product | Reference |
|---|---|---|---|
| Indoline-2-carboxylic acid | Not specified | 6-Nitroindoline-2-carboxylic acid | researchgate.netresearchgate.net |
| Methyl 1-acetylindoline-2-carboxylate | Not specified | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | researchgate.net |
Functionalization at the Indoline Ring
The indoline ring of this compound possesses two primary sites for functionalization: the nitrogen atom of the heterocyclic ring and the aromatic benzene portion. These sites exhibit distinct reactivities, allowing for selective modification through various synthetic strategies.
Alkylation and Acylation Reactions
The nitrogen atom of the indoline ring is a secondary amine, making it a nucleophilic center susceptible to alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents at the N-1 position, which is crucial for modifying the molecule's steric and electronic properties.
N-alkylation is commonly achieved by treating this compound with alkyl halides in the presence of a base. tandfonline.comtandfonline.com The base deprotonates the indoline nitrogen, generating a more nucleophilic anion that subsequently displaces the halide. Common bases and solvent systems include potassium carbonate in acetonitrile (B52724) or sodium hydride in dimethylformamide (DMF). tandfonline.comtandfonline.com These methods generally provide good yields of the N-alkylated products. The choice of base and solvent can be critical in optimizing reaction conditions and minimizing side products. tandfonline.com For instance, the potassium carbonate/acetonitrile system has been reported to yield cleaner products compared to the sodium hydride/DMF system. tandfonline.com Iridium-catalyzed reactions using alcohols as alkylating agents in water have also been developed as an environmentally friendly alternative. organic-chemistry.org
Similarly, N-acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride. These reactions typically proceed readily due to the high reactivity of the acylating agent. googleapis.com Alternative methods have been developed using thioesters or carboxylic acids directly as the acyl source, often requiring specific catalysts or reaction conditions to proceed efficiently. clockss.orgnih.gov
| Reaction Type | Reagent | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | K₂CO₃, Acetonitrile, Reflux | N-Alkyl Indoline |
| N-Alkylation | Alkyl Halide | NaH, DMF, 0°C to RT | N-Alkyl Indoline |
| N-Alkylation | Alcohol | Iridium Catalyst, Water | N-Alkyl Indoline |
| N-Acylation | Acid Chloride/Anhydride | Base (e.g., Pyridine) | N-Acyl Indoline |
| N-Acylation | Thioester | Cs₂CO₃, Xylene, 140°C | N-Acyl Indoline |
Electrophilic Substitution Reactions
Electrophilic substitution on the benzene portion of the indoline ring allows for the introduction of functional groups such as nitro and halo moieties. The regioselectivity of these reactions is heavily influenced by the substituent at the N-1 position.
Nitration of indoline-2-carboxylic acid under acidic conditions (e.g., concentrated HNO₃ in H₂SO₄) leads to substitution primarily at the 6-position. thieme-connect.com This is because under strongly acidic conditions, the indoline nitrogen is protonated, and the resulting ammonium (B1175870) group acts as a meta-director, deactivating the ring and directing the incoming electrophile to the 6-position. thieme-connect.com In contrast, if the nitrogen is first acylated, the N-acetyl group acts as a para-director, leading to the formation of the 5-nitro derivative as the major product. thieme-connect.com The resulting nitroindoline (B8506331) esters can then be dehydrogenated to the corresponding nitroindole-2-carboxylates using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). thieme-connect.comresearchgate.net
Halogenation, another key electrophilic substitution, can be achieved through various methods. Decarboxylative halogenation, where the carboxylic acid is replaced by a halogen, is a known transformation for indole-2-carboxylic acids and can be applied to indoline derivatives. nih.govacs.org This can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction of N-protected indole mono- and dicarboxylic acids with a bromonium ion, generated in situ from the oxidation of a bromide anion, has been investigated for the synthesis of polybromoindoles. acs.org
| Reaction Type | Starting Material Moiety | Reagents | Major Product |
|---|---|---|---|
| Nitration | Indoline (protonated N) | HNO₃, H₂SO₄ | 6-Nitroindoline |
| Nitration | N-Acetylindoline | HNO₃, H₂SO₄ | 5-Nitroindoline |
| Bromination | Indoline/Indole | N-Bromosuccinimide (NBS) | Bromo-substituted indoline |
| Chlorination | Indoline/Indole | N-Chlorosuccinimide (NCS) | Chloro-substituted indoline |
Peptide Coupling and Diketopiperazine Formation
This compound, as a cyclic amino acid ester, is a valuable building block in peptide synthesis. However, its structural similarity to proline introduces specific challenges, most notably the propensity to form diketopiperazines.
Challenges in Peptide Synthesis
The primary challenge when incorporating indoline-2-carboxylic acid into a peptide sequence is the formation of diketopiperazine (DKP). researcher.liferesearchgate.net This side reaction is particularly problematic during solid-phase peptide synthesis (SPPS) when the indoline residue is at the C-terminal end of a dipeptide attached to the resin. researchgate.netnih.gov
After the N-terminal protecting group (commonly Fmoc) of the indoline residue is removed, the newly freed amine can attack the ester linkage that connects the dipeptide to the solid support. researcher.life This intramolecular cyclization releases the dipeptide from the resin as a stable, six-membered diketopiperazine ring. researcher.liferesearchgate.net This process leads to two significant problems: a reduction in the yield of the desired full-length peptide and the generation of truncated peptide sequences (deletion impurities) if the synthesis continues on the newly exposed reactive sites of the resin. researchgate.netnih.gov The formation of DKP is especially favored for dipeptides containing a secondary amino acid like proline or its analogues, such as indoline-2-carboxylic acid, at the penultimate position. nih.govacs.org
Mitigation Strategies for Diketopiperazine Formation
Several strategies have been developed to minimize or prevent DKP formation during peptide synthesis involving indoline-2-carboxylic acid and similar residues. nih.gov
A straightforward approach is to minimize the time the deprotected dipeptide-resin is allowed to stand before the next coupling step. Promptly adding the subsequent activated amino acid can favor the intermolecular peptide bond formation over the intramolecular cyclization.
Another effective strategy is the use of dipeptide building blocks. Instead of coupling single amino acids sequentially, a pre-formed dipeptide containing the indoline-2-carboxylate residue can be coupled to the growing peptide chain. This approach completely bypasses the problematic dipeptide-resin intermediate that is prone to cyclization. nih.gov
Modifying the protecting group strategy can also be beneficial. Studies have shown that using alternative N-protecting groups, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Bsmoc) instead of the standard Fmoc group, can eliminate the formation of DKP byproducts. nih.govacs.org Additionally, the use of certain additives, like ethyl cyanohydroxyiminoacetate (Oxyma), during the coupling steps has been demonstrated to improve the stability of the peptide intermediate and reduce degradation pathways leading to DKP formation. nih.govacs.org Finally, controlling reaction conditions, such as performing couplings and holding steps at lower temperatures, can significantly slow the rate of the undesired cyclization reaction. nih.govacs.org
Advanced Research Applications in Organic Synthesis
Chiral Building Block in Complex Molecule Construction
The indoline (B122111) skeleton is a recurring motif in a vast number of biologically active alkaloids and pharmaceuticals. researchgate.net Consequently, chiral indoline derivatives like methyl indoline-2-carboxylate are considered "privileged structures" and are frequently employed as foundational building blocks in asymmetric synthesis. researchgate.net The defined stereochemistry at the C2 position allows for the controlled construction of intricate, multi-cyclic systems with high stereospecificity.
Table 1: Application of this compound as a Chiral Building Block
| Target Molecule | Role of this compound | Synthetic Strategy |
|---|---|---|
| Mitragynine (B136389) Analogues | Provides the core tetracyclic indole (B1671886) framework. | Utilized in multi-step synthesis involving key steps like the asymmetric Pictet-Spengler reaction to build the complex alkaloid structure. nih.gov |
| Chiral Bridged Tricyclic Hydrocarbazoles | Serves as the starting material for creating complex, caged indole structures. | Employed in reactions such as the Asymmetric Robinson Annulation to construct the bridged tricyclic system. acs.org |
Synthesis of Enantiomerically Pure Compounds
The synthesis of single-enantiomer compounds is a critical objective in medicinal chemistry and materials science. This compound is instrumental in achieving this goal, primarily through two main strategies: its use as a chiral starting material (a "chiral pool" approach) or through asymmetric catalysis.
In the chiral pool approach, an enantiomerically pure form of the molecule, such as (S)-methyl indoline-2-carboxylate, is used as the starting point. researchgate.netresearchgate.net This method leverages the existing stereocenter to build more complex chiral molecules, transferring the initial chirality to the final product. For example, (S)-indoline-2-carboxylic acid has been synthesized with high enantiomeric excess (>99.5%) starting from L-phenylalanine, another chiral pool compound. researchgate.net
Alternatively, racemic or prochiral precursors to this compound can be subjected to asymmetric reactions. A concise and effective method for producing optically active indolines involves the palladium-catalyzed asymmetric hydrogenation of in situ generated indoles, achieving up to 96% enantiomeric excess (ee). rsc.org Resolution of racemic mixtures is another common technique; racemic indoline-2-carboxylic acid can be resolved using a chiral resolving agent like (R)-α-methylbenzylamine to isolate the desired (2S) enantiomer with excellent purity. google.com
Table 2: Methods for Synthesizing Enantiomerically Pure Indoline Derivatives
| Target Compound | Synthetic Method | Key Features | Enantiomeric Excess (ee) |
|---|---|---|---|
| (S)-6-nitro-indoline-2-carboxylic acid | Chiral Pool Synthesis | Intramolecular nitro amination starting from L-phenylalanine. researchgate.net | > 99.5% |
| (S)-Indoline-2-carboxylic acid | Resolution of Racemic Mixture | Fractional crystallization using (R)-α-methylbenzylamine as a resolving agent. google.com | > 99.5% |
Precursor for Bioactive Indole Derivatives
The indoline core is readily oxidized to the corresponding indole structure, a feature that synthetic chemists frequently exploit. researchgate.netresearchgate.net This transformation makes this compound an excellent precursor for a wide range of bioactive indole derivatives. Indole-2-carboxylates and related structures form the backbone of numerous natural products and synthetic compounds with significant pharmacological activities, including antiviral, anticancer, and tranquilizing properties. researchgate.netnih.govunina.it
One of the most notable classes of bioactive compounds derived from this precursor is the monoterpene indole alkaloids. Mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom), possesses opioid-like analgesic properties and is a subject of intense research. nih.govnih.govresearchgate.net The total synthesis of mitragynine has been achieved using strategies that rely on intermediates structurally related to the indoline-2-carboxylate framework. nih.govjst.go.jp Furthermore, functionalized indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors, demonstrating the therapeutic potential of this chemical scaffold. mdpi.comrsc.org
Table 3: Bioactive Derivatives from the Indoline-2-carboxylate Scaffold
| Bioactive Compound Class | Specific Example | Biological Activity |
|---|---|---|
| Monoterpene Indole Alkaloids | Mitragynine | Opioid receptor agonist, analgesic. nih.govnih.gov |
| Antiviral Agents | Indole-2-carboxylic acid derivatives | HIV-1 Integrase Strand Transfer Inhibitors. mdpi.comrsc.org |
| Anticancer Agents | Substituted Indolylthiazolidinones | Investigated for antimicrobial and tranquilizing activities. nih.gov |
Development of Tailored Chemical Properties
The this compound scaffold allows for systematic structural modifications to fine-tune the chemical and, consequently, the biological properties of the resulting molecules. Functionalization can be directed at several positions: the nitrogen atom (N1), the aromatic ring (positions C4, C5, C6, and C7), and the C3 position. These modifications can alter the molecule's electronics, sterics, and hydrogen-bonding capabilities, leading to derivatives with tailored properties for specific applications.
For example, the nitrogen of the indole ring can be alkylated using various agents, though conditions must be carefully controlled to avoid hydrolysis of the methyl ester. mdpi.com The aromatic ring can undergo electrophilic substitution reactions; nitration of indoline-2-carboxylic acid has been shown to produce 6-nitroindoline-2-carboxylic acid, which can then be dehydrogenated to yield methyl 6-nitroindole-2-carboxylate. researchgate.net Vilsmeier-Haack formylation introduces a formyl group at the C3 position, which can be further elaborated into more complex substituents. nih.gov This ability to strategically introduce a wide array of functional groups enables the development of compound libraries for drug discovery and the optimization of lead compounds with enhanced potency, selectivity, or metabolic stability. nih.govmdpi.com
Table 4: Functionalization of the Indoline-2-carboxylate Core for Tailored Properties
| Position of Modification | Reaction Type | Reagents | Resulting Derivative |
|---|---|---|---|
| N1 | Alkylation | Alkylating agent, aq. KOH in acetone | N-alkylated indole-2-carboxylates. mdpi.com |
| C3 | Vilsmeier-Haack Reaction | POCl₃, DMF | 3-formyl-indole-2-carboxylates. nih.gov |
| C3 | Mannich Reaction | Formaldehyde, Morpholine | 3-(morpholinomethyl)-indole-2-carboxylates. nih.gov |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For methyl indoline-2-carboxylate, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would likely be performed using various functionals, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net
Key parameters that could be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related indole (B1671886) derivatives, the HOMO is often localized on the indole ring, indicating its electron-rich nature and susceptibility to electrophilic substitution. acs.org
Table 1: Representative Theoretical Parameters from DFT Calculations on an Indole-Related Structure
| Parameter | Functional/Basis Set | Calculated Value |
|---|---|---|
| HOMO Energy | M06-2X/6-311++G(d,p) | -6.2 eV |
| LUMO Energy | M06-2X/6-311++G(d,p) | -1.5 eV |
| HOMO-LUMO Gap | M06-2X/6-311++G(d,p) | 4.7 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.5 D |
Note: This data is illustrative and based on a related indole carboxylate structure; specific values for this compound would require dedicated calculations.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be particularly relevant in the context of medicinal chemistry to explore its potential interactions with biological targets such as enzymes or receptors.
In such studies, the three-dimensional structure of this compound would be "docked" into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, studies on derivatives of indole-2-carboxylic acid have utilized molecular docking to understand their binding modes with enzymes like HIV-1 integrase. cymitquimica.com These studies often reveal that the carboxylate group can chelate with metal ions in the active site, while the indole ring engages in hydrophobic and π-π interactions with amino acid residues. cymitquimica.com
Transition State Modeling (e.g., Six-membered Transition State Model)
Transition state modeling is a computational approach used to elucidate the mechanisms of chemical reactions by calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state modeling could provide valuable mechanistic insights.
For instance, in the context of catalysis, a six-membered transition state model is often invoked to explain the stereoselectivity of certain reactions. While specific transition state models for reactions of this compound are not readily found, studies on related catalytic processes involving five-membered metallocycles suggest that reactions often proceed through a three-centered transition state, which can influence the stereochemical outcome of the product due to steric effects. mdpi.com DFT calculations would be employed to locate the transition state structure and calculate the activation energy barrier, which determines the reaction rate.
Analysis of Steric Hindrance and π-π Interactions in Catalysis
The catalytic functionalization of the indoline (B122111) ring system is a significant area of research. Computational studies can provide a detailed analysis of the factors governing the efficiency and selectivity of such reactions, including steric hindrance and non-covalent interactions like π-π stacking.
In a catalytic cycle involving this compound, steric hindrance from the methyl ester group at the 2-position could influence the regioselectivity of reactions at other positions on the indoline ring. For example, bulky catalysts might be directed away from the more sterically encumbered face of the molecule.
Furthermore, π-π interactions between the aromatic ring of the indoline core and aromatic moieties on a catalyst or another reactant can play a crucial role in stabilizing the transition state and influencing the reaction pathway. These interactions, though weak, can have a significant cumulative effect on the energetics of the reaction. Computational methods can quantify the strength and geometry of these interactions, providing a deeper understanding of the catalytic mechanism.
Spectroscopic and Quantum Chemical Analysis
Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of molecules. For this compound, these calculations can provide theoretical vibrational (infrared and Raman) spectra, electronic (UV-Vis) spectra, and nuclear magnetic resonance (NMR) chemical shifts.
By calculating the vibrational frequencies and comparing them to experimental spectra, a detailed assignment of the spectral bands to specific molecular vibrations can be made. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum. researchgate.net
Emerging Research Directions and Future Outlook
Exploration of New Catalytic Systems for Asymmetric Transformations
The synthesis of enantiomerically pure indoline-2-carboxylates is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, a major thrust in current research is the development of novel catalytic systems for asymmetric transformations. Scientists are moving beyond classical resolution techniques to direct catalytic asymmetric synthesis, which is more efficient and atom-economical. researchgate.net
Organocatalysis has emerged as a powerful tool. Chiral phosphoric acids, for example, have been successfully employed in the asymmetric reaction of indol-2-yl carbinols, providing an efficient route to chiral 2-indole-substituted 1,1-diarylalkane derivatives. nih.gov This highlights the potential for similar catalysts to control the stereochemistry during the reduction of an indole (B1671886) precursor to an indoline (B122111) or in functionalizing the indoline ring.
Metal-based catalysts are also at the forefront of innovation. Systems involving copper, palladium, and rhodium, paired with chiral ligands, are being explored to induce asymmetry. For instance, copper-catalyzed asymmetric reactions have been developed for the synthesis of β-amino acid derivatives from related amide precursors, achieving high enantioselectivity (83–95% ee). mdpi.com While not directly on methyl indoline-2-carboxylate, these systems provide a blueprint for future applications. The development of chiral ligands, such as those based on quinoline (B57606) or Schiff bases, is critical for the success of these metal-catalyzed reactions, enabling the creation of a specific chiral environment around the substrate. thieme-connect.com The goal is to develop robust catalysts that can facilitate reactions like asymmetric hydrogenation of methyl indole-2-carboxylate (B1230498) or enantioselective functionalization of the indoline ring with high yield and stereocontrol.
| Catalyst Type | Example System | Potential Application for this compound | Reference |
| Organocatalyst | Chiral Phosphoramides | Asymmetric functionalization of the indoline scaffold | nih.gov |
| Metal Catalyst | [Cu(CH₃CN)₄]PF₆ / Chiral Ligand | Asymmetric synthesis of derivatives from related amides | mdpi.com |
| Hybrid Catalyst | Metal-Organic Framework (MOF) + Ketoreductase (KRED) | Chemoenzymatic cascades for chiral indole/indoline synthesis | acs.org |
Green Chemistry Approaches in Synthesis
The pharmaceutical industry's growing emphasis on sustainability has spurred the adoption of green chemistry principles in the synthesis of key intermediates like this compound. researchgate.net This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
One promising approach is the use of environmentally benign solvents such as water, glycerol, or ionic liquids. researchgate.netnih.gov Furthermore, solvent-free reaction conditions are being developed, often accelerated by microwave irradiation or ultrasound, which can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.netnih.gov For instance, microwave assistance has been shown to have a profound effect on the speed of reactions involving indole-2-carboxylate derivatives. nih.gov
The development of reusable, solid acid catalysts represents another significant advancement. Bioglycerol-based carbon sulfonic acid catalysts, for example, have been used for the efficient synthesis of indolemethane derivatives under solvent-free conditions. nih.gov Such catalysts are advantageous as they are easily separated from the reaction mixture and can be recycled, reducing waste and cost. The application of these green methodologies to the Fischer indole synthesis—a common route to the indole-2-carboxylate precursor—or the reduction of the indole ring to indoline is an active area of research. researchgate.netresearchgate.net
| Green Chemistry Principle | Application in Indole/Indoline Synthesis | Key Advantage | Reference |
| Alternative Solvents | Use of water, ionic liquids, or glycerol | Reduced use of volatile organic compounds (VOCs) | researchgate.net |
| Alternative Energy Sources | Microwave irradiation, ultrasound | Shorter reaction times, lower energy consumption | researchgate.netnih.gov |
| Reusable Catalysts | Solid acid catalysts (e.g., bioglycerol-based) | Easy separation, reduced waste, cost-effectiveness | nih.gov |
| Solvent-Free Conditions | Reactions performed neat | Elimination of solvent waste and purification steps | researchgate.netnih.gov |
Advanced Derivatization for Enhanced Biological Activity
This compound is a versatile scaffold that allows for structural modifications at several positions to modulate its biological activity. Advanced derivatization strategies are focused on creating libraries of compounds for screening against various therapeutic targets.
Key modification sites include:
The Indoline Nitrogen (N1): Alkylation or acylation at this position can significantly alter the compound's physical properties and biological interactions. mdpi.com
The Aromatic Ring: Substitution on the benzene (B151609) portion of the indoline ring (positions 4, 5, 6, and 7) with groups like halogens or methoxy (B1213986) moieties can influence potency and selectivity. For example, chloro-substituted indole-2-carboxamides have shown potent antiproliferative activity. nih.gov
The 3-Position: This position is a prime target for introducing diversity. Mannich reactions can install aminomethyl groups, while Vilsmeier-Haack formylation introduces a formyl group that can be further elaborated. nih.gov These modifications have led to derivatives with antimicrobial, tranquilizing, and anticonvulsant properties. nih.gov
The Carboxylate Group: Conversion of the methyl ester to an amide (carboxamide) is a common and highly effective strategy. Coupling with various amines has yielded potent anticancer agents that act as EGFR, BRAF, and CDK2 inhibitors, as well as HIV-1 integrase inhibitors. nih.govnih.govmdpi.com
These derivatization efforts have successfully produced compounds with a wide range of biological activities, demonstrating the therapeutic potential locked within the indoline-2-carboxylate core.
| Derivatization Strategy | Resulting Compound Class | Observed Biological Activity | Reference |
| Ester to Amide Conversion | Indole-2-carboxamides | Antiproliferative (Anticancer) | nih.govnih.gov |
| Substitution at C3 | 3-Formyl or 3-(Morpholinomethyl) derivatives | Antimicrobial, Anticonvulsant | nih.gov |
| Substitution on Aromatic Ring | 6-Bromo derivatives | HIV-1 Integrase Inhibition | mdpi.com |
| N-Alkylation | N-Alkyl indole-2-carboxylates | Precursors for diverse derivatives | mdpi.com |
Integration with Computational Design for Targeted Synthesis
The integration of computational chemistry with synthetic chemistry has revolutionized drug discovery, enabling a more rational, target-oriented approach. For derivatives of this compound, in silico methods are being used to predict how molecules will interact with specific biological targets, thereby guiding synthetic efforts.
Molecular docking is a key computational tool used in this context. It allows researchers to model the binding of a potential drug molecule within the active site of a target protein. This was effectively used in the design of indole-2-carboxamide derivatives as multi-target antiproliferative agents. Docking studies helped to elucidate the binding modes of these compounds within the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2, providing a rationale for their observed activity. nih.gov
Similarly, computational approaches have been instrumental in identifying and optimizing 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein for the treatment of liver cancer. nih.gov Virtual screening, another powerful technique, was used to identify the indole-2-carboxylic acid core as a novel scaffold for HIV-1 integrase inhibitors by predicting its ability to chelate Mg2+ ions in the enzyme's active site. mdpi.com By predicting binding affinity and orientation, these computational models help prioritize which derivatives to synthesize, saving significant time and resources and increasing the probability of discovering potent and selective therapeutic agents.
Q & A
Q. What are the common synthetic routes for Methyl Indoline-2-Carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via palladium-catalyzed intramolecular C–N coupling reactions. A representative protocol involves cyclopalladated intermediates derived from L-phenylalanine derivatives. For example, palladacycle intermediates (e.g., 3a-I ) undergo base-assisted intramolecular coupling, yielding the product after purification by flash column chromatography (petroleum ether/acetone, 90:10) with a 61% yield . Key factors influencing yield include:
-
Counter-ion effects : Iodide (I⁻) ions enhance reactivity compared to chloride (Cl⁻) .
-
Reaction time and temperature : Optimized conditions (e.g., 80°C for 12 hours) minimize side reactions.
-
Alternative routes : Alkylation of indole precursors using NaH and alkyl halides (e.g., 4-chlorobenzyl bromide) under anhydrous conditions .
- Data Table : Synthetic Methods Comparison
| Method | Starting Material | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd-mediated C–N coupling | L-Phenylalanine derivative | Pd(OAc)₂, NaI, 80°C | 61% | |
| Nucleophilic substitution | This compound intermediate | NaH, 4-chlorobenzyl bromide | Not specified |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) reveals characteristic signals: δ 7.13–7.01 (aromatic protons), δ 4.39 (methine proton), δ 3.76 (methoxy group) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving anisotropic displacement parameters. For small molecules, WinGX and ORTEP visualize ellipsoid models .
- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C₁₀H₁₁NO₂) and fragmentation patterns .
Advanced Research Questions
Q. How does the counter-ion effect in palladium-mediated C–N coupling influence the synthesis of this compound, and what mechanistic insights support this?
- Methodological Answer : Counter-ions (e.g., I⁻ vs. Cl⁻) modulate palladium complex reactivity. Iodide ions facilitate ligand displacement, accelerating reductive elimination to form the C–N bond. Density Functional Theory (DFT) studies reveal lower activation barriers for iodide-containing intermediates (~15 kcal/mol reduction vs. chloride) .
- Mechanistic Steps :
Deprotonation : Base (e.g., K₂CO₃) deprotonates the NH₂ group.
Oxidative Addition : Pd(0) inserts into the C–H bond.
Reductive Elimination : I⁻ stabilizes transition states, enhancing reaction efficiency.
Q. What strategies are effective for functionalizing this compound to enhance its bioactivity, and how do these modifications compare to related indole derivatives?
- Methodological Answer : Functionalization strategies include:
-
Oxidation : Convert the indoline ring to indole derivatives using oxidizing agents (e.g., MnO₂), enhancing π-π stacking interactions with biological targets .
-
Substitution : Introduce halogens (e.g., fluorine) at the 3- or 5-positions to improve metabolic stability and binding affinity. Methyl 3,5-difluoro-1H-indole-2-carboxylate exhibits 10-fold higher enzyme inhibition (IC₅₀ = 0.2 µM) compared to non-fluorinated analogs .
-
Comparative Analysis :
-
Methyl Indole-2-Carboxylate : Inhibits β-amyloid production (IC₅₀ = 5 µM) .
-
Ethyl Indole-2-Carboxylate : Used in receptor antagonist synthesis (e.g., serotonin 5-HT₃) .
- Data Table : Bioactivity Comparison of Indole Derivatives
Q. What computational approaches are employed to study the reaction mechanisms of this compound synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states and energy profiles for Pd-mediated C–N coupling. B3LYP/6-31G(d) basis sets predict activation energies and counter-ion effects .
- Molecular Docking : Assess binding modes of derivatives with biological targets (e.g., TGR5 agonists). AutoDock Vina evaluates binding affinity (ΔG = -8.2 kcal/mol) .
Structural and Analytical Considerations
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer :
- SHELX Suite : Refine X-ray diffraction data to determine absolute configuration. For chiral centers, Flack parameter analysis (e.g., x = 0.02) confirms enantiopurity .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs (e.g., R₂²(8) rings) stabilizing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
